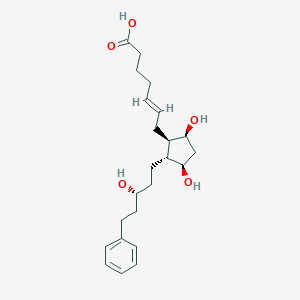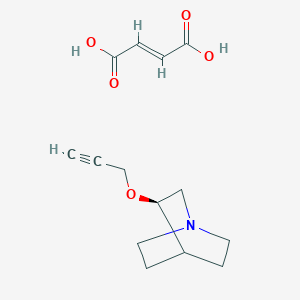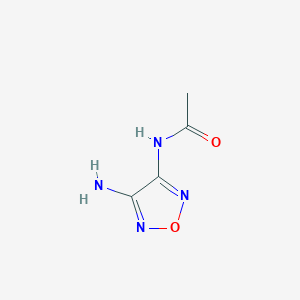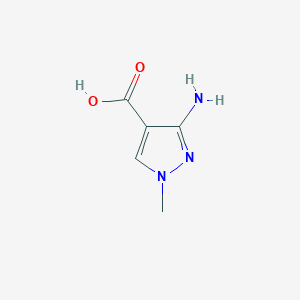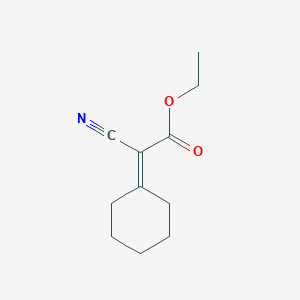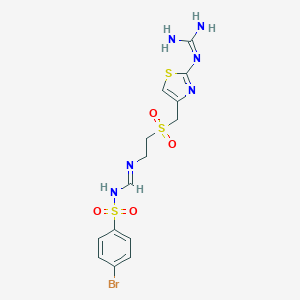
Ebrotidine S,S-dioxide
Übersicht
Beschreibung
Ebrotidine is an H2 receptor antagonist with gastroprotective activity against ethanol, aspirin, or stress-induced gastric mucosal damage . The antisecretory properties of ebrotidine are similar to those of ranitidine, and approximately 10-fold greater than those of cimetidine . Ebrotidine S,S-dioxide is a metabolite of Ebrotidine .
Synthesis Analysis
A preliminary metabolic pathway for Ebrotidine was proposed, and the hypothetic metabolites were synthesized . The presence of Ebrotidine and its metabolites Ebrotidine S-oxide and 4-bromobenzenesulfonamide in human urine has been confirmed by HPLC separation and spectroscopic characterization of the collected fractions by FT-IR and 'H NMR . Ebrotidine S,S-dioxide has been identified by HPLC using diode-array detection .Molecular Structure Analysis
The molecular formula of Ebrotidine is C14H17BrN6O2S3 . The molecular weight is 477.41 g/mol . The ChemSpider ID is 59279 .Chemical Reactions Analysis
All the H2-antagonists that contain a thioether in the linking bridge are subjected to oxidative metabolism at the sulfur of that moiety . The S-oxide of cimetidine, ranitidine, famotidine, and oxmetidine have been identified in human urine . Metabolites obtained by oxidation of other groups (ranitidine), hydrolysis (cimetidine), and demethylation (ranitidine) have also been described .Physical And Chemical Properties Analysis
Ebrotidine is characterized as being a weak base with varying lipophilicity, which is stable in solution in slightly acid medium . It is generally a whitish powder, occasionally polymorphic in crystalline form, with a very bitter taste in solution .Wissenschaftliche Forschungsanwendungen
Metabolism and Identification
Ebrotidine S,S-dioxide is identified as a metabolite of ebrotidine, a notable H2-receptor antagonist. This metabolite has been confirmed in human urine using HPLC separation and spectroscopic characterization (Rozman, Galceran, Anglada, & Albet, 1994). Additionally, methods for determining ebrotidine and its metabolites in human urine have been developed, which include ion-pair reversed-phase HPLC separation (Rozman, Galceran, & Albet, 1997).
Gastroprotective and Antisecretory Effects
Ebrotidine exhibits gastroprotective and antisecretory properties. Studies have demonstrated its efficacy in reducing gastric mucosal damage and inhibiting acid secretion in humans, highlighting its therapeutic potential in gastrointestinal disorders (Konturek et al., 1992).
Interaction with Helicobacter pylori
Ebrotidine shows activity against Helicobacter pylori, including the inhibition of urease enzyme and proteolytic activities. This attribute provides a synergistic effect with antibacterial agents and could influence treatment strategies for H. pylori-associated disorders (Patel, Wilde, Konturek, & Freston, 1996).
Gastric Mucosal Protection
Research indicates that ebrotidine enhances gastric mucosal protection, likely by increasing the secretion of mucopolysaccharides. This action supports the maintenance of the mucosal barrier, vital for gastrointestinal health (Romero et al., 1997).
Calcium Channel Activity Regulation
Ebrotidine influences gastric mucosal calcium channel activity, which is crucial for cellular integrity and mucosal protection. It modulates epidermal growth factor-stimulated gastric mucosal calcium channel phosphorylation, pointing to its role in maintaining gastric mucosal calcium homeostasis (Slomiany et al., 1993).
Ulcer Healing Properties
Ebrotidine demonstrates ulcer-healing activities, showing a dose-dependent reduction in chronic gastric ulcers. It potentially enhances mucosal expression of growth factors, contributing to its efficacy in treating ulcer disease (Brzozowski, Majka, & Konturek, 1992).
Physicochemical Properties and Stability
Studies on the physicochemical properties, analytical determinations, and stability of ebrotidine have been conducted. These findings are crucial for its handling and storage in research and clinical settings (Albet, Fernández, Castello, Sacristan, & Ortiz, 1997).
Safety And Hazards
Ebrotidine was withdrawn from the market due to risks of hepatotoxicity . In case of exposure, first aid measures include moving the victim into fresh air, giving oxygen if breathing is difficult, giving artificial respiration and consulting a doctor immediately if not breathing . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .
Zukünftige Richtungen
While Ebrotidine has shown promising results in terms of its gastroprotective activity and anti-Helicobacter pylori activity, its withdrawal from the market due to hepatotoxicity presents a significant challenge . Future research could focus on modifying the structure of Ebrotidine to reduce its hepatotoxicity while maintaining its beneficial properties. Additionally, the development of new drug delivery systems could potentially improve the bioavailability and reduce fluctuations in plasma drug levels .
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]methanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN6O4S3/c15-10-1-3-12(4-2-10)28(24,25)19-9-18-5-6-27(22,23)8-11-7-26-14(20-11)21-13(16)17/h1-4,7,9H,5-6,8H2,(H,18,19)(H4,16,17,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIWRQSYBXTJRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC=NCCS(=O)(=O)CC2=CSC(=N2)N=C(N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN6O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165097 | |
| Record name | Ebrotidine S,S-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ebrotidine S,S-dioxide | |
CAS RN |
152675-29-1 | |
| Record name | Ebrotidine S,S-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152675291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ebrotidine S,S-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol](/img/structure/B126027.png)
